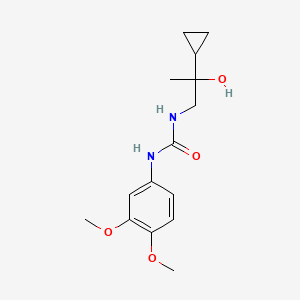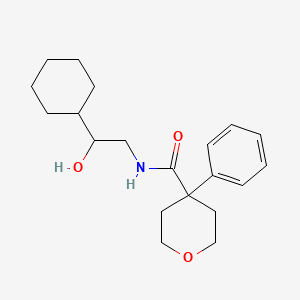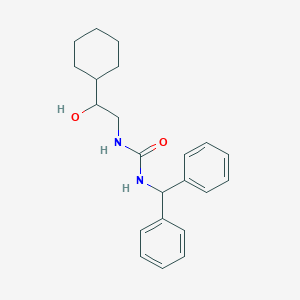
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea (CYHP) is a synthetic organic compound that has been used in a variety of scientific research applications. CYHP is a member of the urea family, and has a unique structure that is characterized by the presence of a cyclopropyl group and a hydroxypropyl group attached to a phenyl ring. The unique structure of CYHP has allowed it to be used in a variety of scientific research applications, including biochemical and physiological studies.
科学研究应用
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of cyclopropyl-containing drugs. It has also been used to study the biochemical and physiological effects of cyclopropyl-containing drugs. In addition, 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been used as a model compound to study the effects of cyclopropyl-containing drugs on the human body.
作用机制
The mechanism of action of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea is not fully understood. However, it is believed that 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea binds to a specific receptor in the body, which triggers a cascade of biochemical and physiological effects. 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea is believed to bind to the G-protein coupled receptor (GPCR) family of receptors, which are involved in many cellular processes.
Biochemical and Physiological Effects
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to bind to GPCRs, which can lead to the activation of several biochemical pathways. In addition, 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been shown to activate the cyclic adenosine monophosphate (cAMP) pathway, which is involved in the regulation of many cellular processes. 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has also been shown to modulate the activity of several enzymes, including phospholipase C (PLC), protein kinase C (PKC), and adenylyl cyclase (AC).
实验室实验的优点和局限性
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. In addition, its unique structure allows it to be used as a model compound for studying the effects of cyclopropyl-containing drugs. However, 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has several limitations for lab experiments. Its structure is relatively complex, which can make it difficult to synthesize in the lab. In addition, its effects on the human body are not fully understood, which can make it difficult to study its effects in the lab.
未来方向
There are several potential future directions for 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea research. One potential direction is to further study the biochemical and physiological effects of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea. This could include studying its effects on different tissues and organs, as well as its effects on different cell types. In addition, further research could be conducted to better understand the mechanism of action of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea and its effects on GPCRs. Another potential direction is to develop new synthetic methods for the synthesis of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea. Finally, further research could be conducted to explore the potential therapeutic applications of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea.
合成方法
The synthesis of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been reported in several publications. The most common method for the synthesis of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea involves the condensation of 2-cyclopropyl-2-hydroxypropyl chloroformate and 3,4-dimethoxyphenyl isocyanate. This reaction is typically carried out in an inert atmosphere at room temperature. The reaction produces a mixture of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea and 3,4-dimethoxyphenyl isocyanate, which can be separated by column chromatography.
属性
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(19,10-4-5-10)9-16-14(18)17-11-6-7-12(20-2)13(8-11)21-3/h6-8,10,19H,4-5,9H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDFTKBFRVZTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC(=C(C=C1)OC)OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6495250.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B6495254.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)
![methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495260.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate](/img/structure/B6495269.png)
![N-benzyl-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495277.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6495290.png)

![ethyl 4-[({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6495299.png)
![ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B6495314.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6495319.png)
![N-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6495328.png)